molecular formula C24H18BrN3O2S B5525033 5-bromo-2-hydroxy-N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)benzohydrazide

5-bromo-2-hydroxy-N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)benzohydrazide

Cat. No. B5525033
M. Wt: 492.4 g/mol
InChI Key: PUGYPDKTJMTKGU-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-hydroxy-N’-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)benzohydrazide is a chemical compound with the linear formula C16H15BrN2O2 . It has a molecular weight of 347.214 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthetic Chemistry Applications

Research has demonstrated innovative methodologies in the synthesis of trisubstituted quinolines and acylhydrazones, highlighting the potential of related compounds in facilitating unexpected chemical reactions under catalyst-free conditions. Such reactions not only yield important pharmaceutical products but also exhibit operational simplicity and excellent yields, making them attractive for further chemical research and synthesis applications (Tahere Hosseyni Largani et al., 2017). This suggests that derivatives like the specified compound could be pivotal in developing new synthetic routes for complex molecules.

Material Science and Molecular Structure

The structural analysis of similar benzohydrazide derivatives through X-ray crystallography has provided valuable insights into their molecular configurations and intermolecular interactions. For instance, studies have shown how the crystal structure of such compounds is stabilized by specific hydrogen bonds, which could be critical in designing materials with desired physical properties (Zhendong Zhao et al., 2008). This knowledge is essential for the development of novel materials with applications in various industries, including pharmaceuticals and electronics.

Potential Biological and Pharmaceutical Applications

While direct research on the biological or pharmaceutical applications of "5-bromo-2-hydroxy-N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)benzohydrazide" was not found, the study of structurally similar compounds suggests potential in this area. For example, compounds synthesized under similar methodologies have been explored for their antioxidant, antibacterial, and anticancer activities. These studies indicate that such compounds could serve as lead structures for the development of new drugs or therapeutic agents (A. Adhikari et al., 2012).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . Therefore, the safety and hazards associated with this compound are not specified and should be investigated further.

properties

IUPAC Name

5-bromo-2-hydroxy-N-[(E)-[2-(4-methylphenyl)sulfanylquinolin-3-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3O2S/c1-15-6-9-19(10-7-15)31-24-17(12-16-4-2-3-5-21(16)27-24)14-26-28-23(30)20-13-18(25)8-11-22(20)29/h2-14,29H,1H3,(H,28,30)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGYPDKTJMTKGU-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C=NNC(=O)C4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2/C=N/NC(=O)C4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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